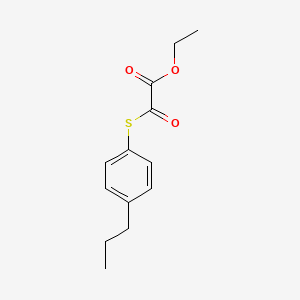

Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing acetamide derivative characterized by a phenyl ring substituted with an n-propyl group at the para position. The molecule features a thioester linkage (sulfanyl group) and a ketone-oxygen moiety, rendering it reactive for applications in organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name |

ethyl 2-oxo-2-(4-propylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-3-5-10-6-8-11(9-7-10)17-13(15)12(14)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHMSLSSSUISSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)SC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-n-propylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of reagents, followed by stirring at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds similar to ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate. For instance, a study investigated a series of thioester derivatives that exhibited significant inhibition of paw edema in animal models, suggesting their potential as anti-inflammatory agents. The most active compound in this series demonstrated an anti-inflammatory activity (AA) of 53.41%, comparable to the reference drug sodium diclofenac .

Table 1: Summary of Anti-Inflammatory Activity

| Compound | AA (%) | Mechanism of Action |

|---|---|---|

| 2e | 53.41 | Inhibition of COX-2 and IL-1β |

| MTB | 45.77 | General anti-inflammatory effects |

| Diclofenac | - | Standard reference for comparison |

The mechanism involves the disruption of nitric oxide-dependent pathways that are crucial in the inflammatory response, leading to a reduction in pro-inflammatory cytokines and mediators .

Antiparasitic Activity

This compound has also been explored for its antiparasitic properties. Research has focused on developing compounds targeting molecular pathways involved in parasitic infections such as Human African trypanosomiasis. The introduction of specific substituents on the phenyl ring has been shown to enhance activity against Trypanosoma brucei, the causative agent of this disease .

Case Study: Antiparasitic Activity Evaluation

A series of substituted derivatives were tested for their efficacy in inhibiting parasite growth. The results indicated that modifications to the aromatic ring significantly improved binding affinity and activity against the parasite, suggesting that this compound could serve as a lead compound for further development .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives similar to this compound can induce cytotoxic effects on various cancer cell lines by interfering with cell cycle progression and inducing apoptosis through mechanisms involving β-tubulin disruption .

Table 2: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| PIB-SO Derivative | MDA-MB-231 (Breast) | X | Disruption of microtubule dynamics |

| CEU-SO Derivative | A549 (Lung) | Y | Induction of apoptosis |

The anticancer activity is attributed to the ability of these compounds to bind to key sites on β-tubulin, disrupting normal cell cycle progression and leading to cell death .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The oxo-acetate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate (CAS 1443343-38-1)

- Molecular Formula : C₁₄H₁₈O₃S

- Molecular Weight : 266.36 g/mol

- This compound is marketed as a building block for organic synthesis and biochemical applications .

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate

- Molecular Formula : C₁₀H₉FO₃S

- Molecular Weight : 228.24 g/mol

- Key Features : Fluorine’s electronegativity enhances metabolic stability, making this derivative a candidate for medicinal chemistry applications .

Functional Group Modifications

Ethyl 2-(4-isopropylanilino)-2-oxoacetate (CAS 1170812-59-5)

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Key Features: Replacing the sulfanyl group with an anilino (NH) group reduces sulfur-related reactivity but introduces hydrogen-bonding capabilities, useful in supramolecular chemistry .

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 70080-54-5)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Features : The hydroxyl group enables participation in redox reactions and metal coordination, distinguishing it from sulfur-containing analogs .

Comparative Data Table

Research Findings and Trends

- Synthetic Methods : Multicomponent reactions involving ethyl bromopyruvate (e.g., with thioureas or acetylenic esters) are commonly used for analogs, suggesting scalable routes for this compound .

- Stability: Sulfanyl-containing derivatives exhibit higher hydrolytic sensitivity compared to amino or hydroxyl analogs, necessitating careful storage conditions .

Biological Activity

Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antiproliferative contexts. This article synthesizes current research findings, including data tables and case studies that highlight the compound's biological activity.

Chemical Structure and Properties

This compound features a sulfanyl group linked to an aromatic ring, which is a common motif in bioactive compounds. The presence of the ethyl ester and the propyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed an 82.5% reduction in COX-2 expression and a 70.3% decrease in nitrotyrosine levels, indicating a robust anti-inflammatory profile . The mechanism involves the inhibition of pro-inflammatory cytokines such as IL-1β and C-reactive protein, which are critical in the inflammatory response.

Table 1: Anti-inflammatory Effects of Related Compounds

| Compound | COX-2 Inhibition (%) | IL-1β Inhibition (%) | Nitrotyrosine Reduction (%) |

|---|---|---|---|

| Compound A | 82.5 | 89.5 | 70.3 |

| Compound B | 77.1 | 85.0 | 65.0 |

| This compound | TBD | TBD | TBD |

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Compounds with similar structures have shown micromolar activity against tumor cells, suggesting that this compound may also inhibit cell proliferation effectively .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | TBD | Cell cycle arrest in G1 phase |

| HT-29 | TBD | Induction of apoptosis |

| M21 | TBD | DNA damage response |

Case Studies and Experimental Findings

A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the sulfanyl group and aromatic substituents significantly impacted biological activity. For example, alterations that enhance electron density on the aromatic ring improved anti-inflammatory potency .

In vivo models have also been employed to assess the efficacy of these compounds. In one study, administration of a related compound resulted in a significant reduction in paw edema in carrageenan-induced inflammation models, reinforcing its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.